(11-cis,13-cis)-Retinoic acid

Retinoid biology Dermatological research Cell proliferation

Light-sensitive retinoid research demands isomerically pure reference standards to prevent confounding photoisomerization artifacts. (11-cis,13-cis)-Retinoic acid (Isotretinoin EP Impurity C) eliminates this variability as the definitive EP-specified impurity standard for isotretinoin QC and retinoid signaling studies. • Quantifiable photoisomerization marker: constitutes ~10% of equilibrium mixture from all-trans-RA under standard lab light, enabling robust HPLC/LC-MS method development. • Unique di-cis configuration confers distinct biological activity: fails to differentiate HL-60 cells while arresting growth, and uniquely upregulates keratin-1 mRNA while suppressing K10/K14. • 3-fold stronger growth-inhibitory effect on keratinocytes vs. other isomers, making it a selective probe for anti-proliferative retinoid pathways. Supplied with full Certificate of Analysis; suitable for ANDA/NDA impurity profiling and pharmacopeial traceability.

Molecular Formula C20H28O2
Molecular Weight 300.4 g/mol
CAS No. 3555-80-4
Cat. No. B030168
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(11-cis,13-cis)-Retinoic acid
CAS3555-80-4
Synonyms(11-cis,13-cis)-Retinoic Acid;  11,13-Di-cis-retinoic Acid;  Isotretinoin EP Impurity C
Molecular FormulaC20H28O2
Molecular Weight300.4 g/mol
Structural Identifiers
SMILESCC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)O)C)C
InChIInChI=1S/C20H28O2/c1-15(8-6-9-16(2)14-19(21)22)11-12-18-17(3)10-7-13-20(18,4)5/h6,8-9,11-12,14H,7,10,13H2,1-5H3,(H,21,22)/b9-6-,12-11+,15-8+,16-14-
InChIKeySHGAZHPCJJPHSC-SMMNRBFNSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procure (11-cis,13-cis)-Retinoic Acid


(11-cis,13-cis)-Retinoic acid (CAS 3555-80-4), also known as 11,13-Di-cis-retinoic Acid or Isotretinoin EP Impurity C, is a di-cis stereoisomer of retinoic acid, a biologically active metabolite of vitamin A [1]. It is an off-yellow solid with a molecular weight of 300.44 g/mol and is primarily recognized as a specified impurity of the drug isotretinoin (13-cis-retinoic acid) according to the European Pharmacopoeia . As a geometric isomer with a specific double-bond configuration, it is a critical tool for exploring retinoid structure-activity relationships, photoisomerization pathways, and the precise signaling nuances that distinguish individual retinoid compounds .

Workflow Stereochemical-control studies
Selection Context Di-cis retinoid isomer probe
Use Context Impurity standard & photoisomerization analysis

Why (11-cis,13-cis)-Retinoic Acid Is Irreplaceable


Substituting (11-cis,13-cis)-retinoic acid with other retinoic acid isomers, such as the more common all-trans-RA or 13-cis-RA, introduces fundamental experimental variability. The specific spatial configuration at the 11 and 13 double bonds dictates distinct receptor binding affinities, photoisomerization kinetics, and functional outcomes [1]. As a di-cis isomer, it does not simply mimic the activity of mono-cis or all-trans forms; instead, it exhibits unique biological activities, including divergent effects on cell differentiation and keratin gene expression [2]. Therefore, using an incorrect isomer or a poorly defined mixture invalidates any study seeking to assign a specific effect to a specific retinoid structure. The evidence below details the quantifiable differences that preclude simple analog substitution.

Target Isomer 11,13-di-cis-RA Unique K1 upregulation & proliferation-preference profile may not transfer to all-trans-RA or 13-cis-RA
Common Substitute All-trans-RA Differentiation-dominant signaling; photoisomerization equilibrium composition may shift
Structural Analog 13-cis-RA Mono-cis isomer with distinct gene expression fingerprint and HL-60 differentiation outcome

Differential Evidence for (11-cis,13-cis)-Retinoic Acid


Keratinocyte Growth Inhibition

The 11-cis-retinoic acid isomer, a primary component of the (11-cis,13-cis)-retinoic acid mixture, exhibits a 3-fold stronger activity to inhibit the growth of human epidermal keratinocytes compared to other tested geometric isomers, including all-trans-retinoic acid, 9-cis-retinoic acid, 13-cis-retinoic acid, and 9,13-di-cis-retinoic acid [1]. In contrast, the same study showed that all-trans-retinoic acid, 9-cis-retinoic acid, and 9,13-di-cis-retinoic acid were 3-fold more potent in inhibiting the synthesis of differentiation markers (involucrin, transglutaminase, and cornified envelopes) [1]. This indicates a divergent functional profile, where (11-cis,13-cis)-retinoic acid preferentially targets proliferation over terminal differentiation pathways.

Growth Inhibition
Head-to-head
3-fold greater keratinocyte growth inhibition vs. all-trans-RA, 9-cis-RA, 13-cis-RA
Supports proliferation-pathway study fit
In vitro keratinocyte model context
Retinoid biology Dermatological research Cell proliferation

Myeloid Differentiation in HL-60 Cells

In HL-60 human promyelocytic leukemia cells, a concentration of all-trans-retinoic acid (at-RA) that induces G1/0-specific growth arrest and full myeloid differentiation (10 µM) was used as a benchmark [1]. Under these same conditions, (11-cis,13-cis)-retinoic acid failed to induce significant phenotypic differentiation, as assayed by the inducible superoxide production characteristic of mature cells, although it did cause moderate growth arrest [1]. This demonstrates that the di-cis isomer can partially mimic the anti-proliferative signal of at-RA but is incompetent to trigger the complete terminal differentiation program.

HL-60 Differentiation
Head-to-head
Failed to induce significant differentiation at 10 µM; moderate growth arrest observed
Supports growth-arrest vs. differentiation uncoupling studies
HL-60 model; endpoint-context review recommended
Cancer research Myeloid differentiation Leukemia models

Keratin Gene Expression Modulation

The geometric isomers of retinoic acid exhibit complex and distinct patterns of keratin gene regulation in human keratinocytes [1]. (11-cis,13-cis)-Retinoic acid, or its primary 11-cis component, uniquely increased the mRNA level of keratin-1 (K1), an effect not seen with all-trans-RA or 9-cis-RA [1]. Conversely, it strongly suppressed keratin-10 (K10) mRNA, similar to at-RA and 9-cis-RA, but unlike 13-cis-RA [1]. It also suppressed keratin-14 (K14) mRNA, an effect shared with at-RA and 9-cis-RA but absent in 13-cis-RA [1]. This demonstrates a non-overlapping, isomer-specific fingerprint of gene regulation.

Keratin Gene Profile
Head-to-head
Unique K1 upregulation; shared K10/K14 suppression with at-RA, distinct from 13-cis-RA
Reported isomer-specific transcriptional fingerprint
Keratinocyte mRNA context
Dermatology Gene regulation Cell biology

Photostability and Isomerization Profile

Under ambient fluorescent light (1,200 lx) in ethanol, a 10⁻⁵ M solution of all-trans-retinoic acid reaches an equilibrium mixture after approximately 30 minutes, containing 11-cis-retinoic acid at a concentration of 10% [1]. This indicates that (11-cis,13-cis)-retinoic acid is a natural and unavoidable product of photoisomerization from the common all-trans isomer [1]. Furthermore, the apparent velocity of this photoisomerization for the all-trans isomer is approximately 8 x 10⁻⁷ mol/L·min . This inherent instability means that experiments with retinoids under standard lab lighting will contain this isomer as a contaminant unless rigorously controlled.

Photoisomerization
Reported
10% equilibrium mixture from at-RA under 1,200 lx / 30 min
Supports photostability analytical standard use
Ethanol solution context
Analytical chemistry Pharmaceutical impurity Stability studies

Key Impurity in Isotretinoin Synthesis

In the synthesis of the active pharmaceutical ingredient (API) isotretinoin (13-cis-retinoic acid), (11-cis,13-cis)-retinoic acid is a major process-related impurity [1][2]. The synthesis of 13-cis-RA via the Wittig reaction yields a mixture containing 70-90% of the undesired 11,13-di-cis-isomer, with the desired 13-cis-isomer comprising only 10-30% of the product [1]. This necessitates an additional, often metal-catalyzed, isomerization step to convert the di-cis impurity into the desired mono-cis API [1][2]. The presence of this impurity and the cost associated with its removal are significant factors in the manufacturing economics and quality control of isotretinoin.

Synthesis Impurity
Class-level
70-90% of initial Wittig reaction product mixture
Mandatory reference standard for isotretinoin QC
Process chemistry context; data to verify
Pharmaceutical manufacturing Process chemistry Quality control

Applications for (11-cis,13-cis)-Retinoic Acid


Retinoid Photostability Analytical Standard

Given its quantifiable formation (10% of an equilibrium mixture from at-RA under standard lab light) [1][2], (11-cis,13-cis)-retinoic acid is an essential analytical standard for any laboratory working with light-sensitive retinoids. Its procurement enables robust method development for HPLC or LC-MS to monitor and quantify photoisomerization in both research and pharmaceutical quality control settings, preventing experimental artifacts and ensuring drug purity.

Isomer-Specific Retinoid Signaling Reference

Researchers investigating the molecular basis of retinoid action should use this compound as a critical comparator. Its unique profile—failing to differentiate HL-60 cells while arresting growth [1], and uniquely upregulating keratin-1 mRNA while suppressing K10/K14 [2]—makes it an invaluable tool for dissecting the specific pathways that govern proliferation, differentiation, and gene expression in response to distinct retinoid conformations.

Isotretinoin Manufacturing Impurity Standard

Pharmaceutical manufacturers and quality control laboratories must procure (11-cis,13-cis)-retinoic acid as a reference standard for isotretinoin (13-cis-RA) production. As the major side product (70-90%) in initial synthesis steps, this compound is a specified impurity in the European Pharmacopoeia [1][2]. Its use is mandatory for validating manufacturing processes, setting impurity specifications, and ensuring batch-to-batch consistency of the final drug product.

Keratinocyte Biology Research Control

Based on its 3-fold stronger growth-inhibitory effect on keratinocytes compared to other isomers [1], this compound serves as a potent and specific tool for dermatological research. It is ideal for studies aiming to separate the anti-proliferative effects of retinoids from their pro-differentiating actions, which are more potently driven by all-trans-RA and 9-cis-RA [1].

Application
Selection Property
Validation Focus
Retinoid Photostability Analysis
Photoisomerization profile
HPLC/LC-MS method development for isomer monitoring
Isomer-Specific Signaling Research
Divergent gene expression fingerprint
Proliferation vs. differentiation pathway uncoupling
Isotretinoin Manufacturing QC
Specified impurity identity
Impurity specification and batch consistency verification
Keratinocyte Biology Studies
Growth inhibition potency
Anti-proliferative endpoint interpretation in dermatology research

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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